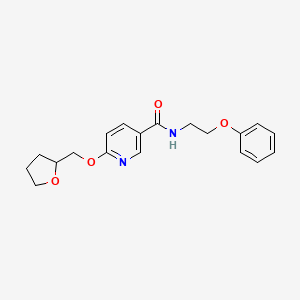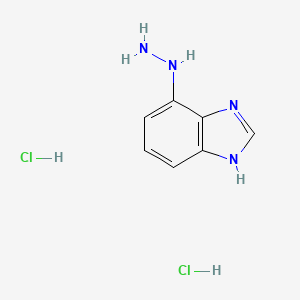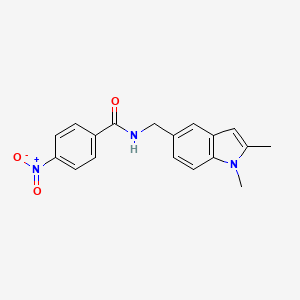
N-Propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide, commonly known as PPCC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mecanismo De Acción
PPCC selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can have various effects on the brain, depending on the location of the dopamine receptors. For example, an increase in dopamine levels in the striatum can lead to motor activation, while an increase in dopamine levels in the prefrontal cortex can lead to improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PPCC depend on the dose and route of administration. PPCC has been shown to increase dopamine levels in various brain regions, including the striatum, prefrontal cortex, and nucleus accumbens. PPCC has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPCC has several advantages for lab experiments, including its selectivity for the dopamine transporter and its potential applications in studying dopamine-related neurological disorders. However, PPCC has several limitations, including its low yield and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on PPCC. One direction is to develop more efficient synthesis methods for PPCC to increase its yield. Another direction is to study the effects of PPCC on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to understand the potential therapeutic applications of PPCC in neurological disorders.
Métodos De Síntesis
PPCC can be synthesized using various methods, including the reaction of N-propylpiperidine-4-carboxylic acid with acetylacetone in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of N-propylpiperidine-4-carboxylic acid with acetic anhydride, followed by reduction with lithium aluminum hydride. The yield of PPCC using these methods is around 50%.
Aplicaciones Científicas De Investigación
PPCC has potential applications in scientific research, particularly in the field of neuroscience. PPCC has been shown to selectively block the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property of PPCC makes it a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
N-propan-2-yl-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-9-17(12(3)4)15(19)13-7-10-16(11-8-13)14(18)6-2/h6,12-13H,2,5,7-11H2,1,3-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPGPTVZVWAKFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C)C(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2416106.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2416107.png)



![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2416115.png)
![N-benzyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2416116.png)

![2-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2416120.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-({[(2,3-dichlorobenzyl)oxy]amino}methylene)-4-nitrobenzenecarboxamide](/img/structure/B2416121.png)



![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)